8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group and an aldehyde group attached to a hexahydro-s-indacene skeleton, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1,2,3,5,6,7-hexahydro-s-indacene followed by the introduction of the aldehyde group through formylation reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.
Scientific Research Applications
8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function and signaling pathways.
Comparison with Similar Compounds
8-Nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde can be compared with other similar compounds such as:
4-Nitro-1,2,3,5,6,7-hexahydro-s-indacene: Similar structure but with the nitro group at a different position.
1,2,3,5,6,7-Hexahydro-s-indacene-1-carbaldehyde: Lacks the nitro group, affecting its reactivity and applications.
8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
8-nitro-1,2,3,5,6,7-hexahydro-s-indacene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-7-10-5-4-9-6-8-2-1-3-11(8)13(12(9)10)14(16)17/h6-7,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCHFPYJZLIDNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C(CC3)C=O)C(=C2C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.